Methods of Synthesis
The synthesis of 8-bromoisoquinolin-6-ol hydrobromide can be achieved through various methods. One common approach involves the bromination of isoquinoline derivatives followed by hydroxylation. For instance, a typical synthesis pathway might start with bromination at position 8 of isoquinoline using bromine or N-bromosuccinimide in an appropriate solvent, followed by a reaction with hydroxylating agents such as sodium hydroxide or other bases to introduce the hydroxyl group at position 6 .
A specific method detailed in patent literature describes the treatment of an intermediate compound with aqueous hydrogen bromide at elevated temperatures (around 130 °C) for an extended period (approximately 38 hours) to yield 8-bromoisoquinolin-6-ol hydrobromide . This method emphasizes the importance of temperature and reaction time in achieving high yields.
Molecular Structure
The molecular formula of 8-bromoisoquinolin-6-ol hydrobromide is with a molecular weight of approximately 232.06 g/mol. The compound features a bromine atom located at the 8-position of the isoquinoline ring and a hydroxyl group (-OH) at the 6-position, which significantly influences its chemical reactivity and solubility characteristics.
The structural representation can be summarized as follows:
The presence of the hydroxyl group allows for hydrogen bonding, which can enhance its solubility in polar solvents and may also influence its biological activity by facilitating interactions with biological targets.
Chemical Reactions Involving 8-Bromoisoquinolin-6-ol Hydrobromide
8-Bromoisoquinolin-6-ol hydrobromide can participate in various chemical reactions due to its functional groups. Common reactions include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives.
Mechanism of Action
The mechanism of action for compounds like 8-bromoisoquinolin-6-ol hydrobromide often involves interaction with biological targets such as enzymes or receptors. For example, derivatives of isoquinoline have shown potential as inhibitors of various enzymes involved in cancer progression or antimicrobial resistance.
The specific mechanism may involve:
Further research is necessary to elucidate the precise mechanisms through which 8-bromoisoquinolin-6-ol hydrobromide exerts its biological effects.
Scientific Applications
8-Bromoisoquinolin-6-ol hydrobromide has several notable applications:
8-Bromoisoquinolin-6-ol hydrobromide represents a strategically functionalized derivative within the isoquinoline alkaloid family. Its systematic name denotes bromine substitution at the C8 position and a hydroxyl group at C6 on the isoquinoline core, protonated as a hydrobromide salt. The parent isoquinoline structure consists of a benzopyridine system, distinguished from quinoline by the fusion of the benzene ring to the pyridine at the 3-4 bond (rather than 4-5 in quinolines) [4] [9]. This molecular framework positions 8-Bromoisoquinolin-6-ol hydrobromide as a halogenated isoquinolin-6-ol, a subclass noted for enhanced electronic properties and metal-chelating capabilities due to the ortho-oriented bromo and hydroxy groups [9]. The hydrobromide salt formation occurs via protonation of the basic pyridinic nitrogen (pKa ~5.9 for analogous structures), generating an ionic pair with bromide counterions [8].
Table 1: Structural Descriptors of 8-Bromoisoquinolin-6-ol Hydrobromide
Component | Description |
---|---|
Core Structure | Isoquinoline (benzopyridine with N at position 2) |
Substituent Positions | Bromo (C8), Hydroxy (C6) |
Salt Form | Hydrobromide (protonated N, Br⁻ counterion) |
Key Functional Groups | Basic nitrogen (protonated), Phenolic OH, Aryl bromide |
Chelation Potential | Bidentate ligand via N (protonated) and O (deprotonated) sites |
Halogenated isoquinolines and quinolines have constituted a pharmacologically significant scaffold since the mid-20th century, driven by halogenation's ability to modulate lipophilicity, electronic distribution, and bioactivity. Early examples include chloroquine (a 4-aminoquinoline antimalarial), where chlorine enhances parasitic accumulation [9]. The introduction of bromine—a heavier halogen with greater polarizability—emerged as a strategy to enhance target binding affinity and metabolic stability. Notably, 8-hydroxyquinoline derivatives gained prominence as antimicrobials (e.g., clioquinol) and metal chelators [9] [1]. Patent literature reveals escalating interest in brominated isoquinolines for oncology; WO2018015879A1 explicitly claims halogenated (chloro, bromo, iodo) isoquinoline derivatives as potent PERK inhibitors for cancer and neurodegenerative diseases [4]. The specific pairing of bromine at C8 with a hydroxyl at C6 in 8-Bromoisoquinolin-6-ol optimizes steric and electronic effects for kinase interaction and metal chelation, aligning with historical structure-activity trends in halogenated nitrogen heterocycles [4] [9].
Table 2: Key Halogenated Isoquinoline/Quinoline Therapeutics and Leads
Compound | Halogen Position | Therapeutic Use | Significance |
---|---|---|---|
Chloroquine | 7-Cl | Antimalarial | Demonstrated role of Cl in target binding |
Clioquinol | 5-Cl, 7-I | Antimicrobial/Anti-Alzheimer's | Validated 8-HQ scaffold as metalloprotein modulator |
Cabozantinib (HBr salt) | N/A | Anticancer (TKI) | Hydrohalide salt improves bioavailability |
PERK Inhibitors (WO2018015879A1) | Multiple Br/Cl | Oncology, Neurodegeneration | Bromine enhances kinase inhibition potency |
The conversion of 8-Bromoisoquinolin-6-ol to its hydrobromide salt is a critical pharmaceutical strategy to overcome intrinsic solubility limitations. Free bases of halogenated isoquinolines typically exhibit poor aqueous solubility (<0.01 mg/mL) due to high crystallinity and lipophilicity [8]. Salt formation exploits the basic nitrogen (pKa ~5–6), enabling protonation with strong acids like hydrobromic acid (HBr, pKa ≈ −9). According to the pKa rule, a ΔpKa > 3 between the base and acid ensures stable salt formation [8]. Hydrobromide salts offer distinct advantages:
Table 3: Hydrobromide Salt Advantages in Key Physicochemical Properties
Property | Free Base | Hydrobromide Salt | Impact |
---|---|---|---|
Aqueous Solubility | Very low (<0.01 mg/mL) | High (>5–10 mg/mL) | Enhanced oral absorption |
Dissolution Rate | Slow | Rapid | Faster GI dissolution |
pH-Dependent Solubility | Pronounced | Moderated | Reduced variability in absorption |
Food Effect | Significant (+) | Minimized | Improved dosing consistency |
Hygroscopicity | Low | Moderate (lower than HCl) | Better solid-state stability |
The strategic selection of HBr over other acids (e.g., HCl, maleate) balances solubility enhancement with reduced disproportionation risk and improved solid-state properties, positioning 8-Bromoisoquinolin-6-ol hydrobromide as a promising candidate for advanced preclinical development [5] [7] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: